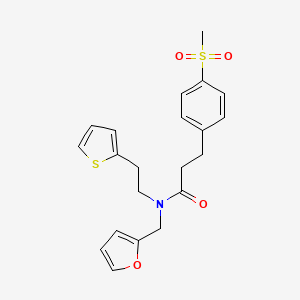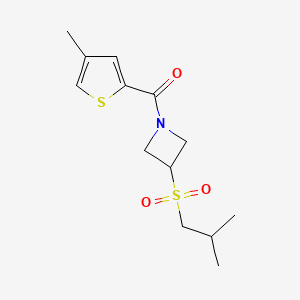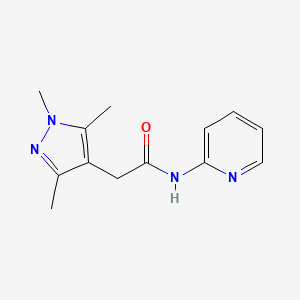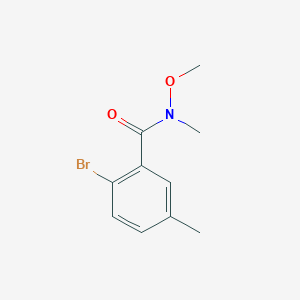
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is not fully understood. However, it has been suggested that this compound interacts with metal ions through a coordination complex formation, leading to the emission of fluorescence. Furthermore, the photosensitizing properties of this compound are attributed to its ability to generate reactive oxygen species upon irradiation, which can induce cell death in cancer cells.
Biochemical and physiological effects:
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to have low binding affinity for human serum albumin, suggesting that it has good pharmacokinetic properties. In addition, this compound has been shown to have a high selectivity for metal ions, making it a potential candidate for the detection of metal ions in biological samples.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used in a variety of assays for the detection of metal ions in biological samples. However, one of the limitations of using this compound is its potential phototoxicity, which can affect the viability of cells in vitro. Therefore, caution should be taken when using this compound in cell-based assays.
Future Directions
There are several future directions for the research and development of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, further studies are needed to investigate the potential applications of this compound in photodynamic therapy and the development of new antibiotics. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for scientific research.
Synthesis Methods
The synthesis of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline involves several steps. The starting material is 8-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloro-8-methylquinoline. The intermediate is then reacted with 3,5-dimethylmorpholine-4-carbonyl chloride to form the final product. The yield of this synthesis method is high, and the purity of the product is also excellent.
Scientific Research Applications
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has various scientific research applications. This compound is widely used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a photosensitizer for photodynamic therapy, which is a promising approach for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(2-chloro-8-methylquinolin-3-yl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-5-4-6-13-7-14(16(18)19-15(10)13)17(21)20-11(2)8-22-9-12(20)3/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSXCNGSZKCEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC3=CC=CC(=C3N=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)




![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)
